Cas no 1704069-22-6 ((3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid)

(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
- (3-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl)boronic acid
- AM88382
- (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
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- MDL: MFCD28384302
- Inchi: 1S/C14H11BF3NO4/c16-14(17,18)23-12-6-4-11(5-7-12)19-13(20)9-2-1-3-10(8-9)15(21)22/h1-8,21-22H,(H,19,20)
- InChI Key: ALZWEVQTVBFWQA-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)NC(C1C=CC=C(B(O)O)C=1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 400
- Topological Polar Surface Area: 78.8
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0999602-1g |
(3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid |
1704069-22-6 | 95% | 1g |
$820 | 2024-08-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T855919-500mg |
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid |
1704069-22-6 | 98% | 500mg |
¥1,999.00 | 2022-09-28 | |
TRC | T122640-100mg |
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid |
1704069-22-6 | 100mg |
$ 360.00 | 2022-06-03 | ||
Chemenu | CM211273-1g |
(3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid |
1704069-22-6 | 95%+ | 1g |
$988 | 2022-09-02 | |
1PlusChem | 1P00AROK-1g |
(3-((4-(trifluoroMethoxy)phenyl)carbaMoyl)phenyl)boronic acid |
1704069-22-6 | 95% | 1g |
$443.00 | 2024-06-19 | |
1PlusChem | 1P00AROK-5g |
(3-((4-(trifluoroMethoxy)phenyl)carbaMoyl)phenyl)boronic acid |
1704069-22-6 | 95% | 5g |
$1315.00 | 2024-06-19 | |
eNovation Chemicals LLC | D626349-1g |
(3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid |
1704069-22-6 | 97% | 1g |
$1961 | 2025-02-27 | |
Chemenu | CM211273-1g |
(3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid |
1704069-22-6 | 95 % | 1g |
$988 | 2021-06-16 | |
A2B Chem LLC | AF01636-1g |
(3-((4-(trifluoroMethoxy)phenyl)carbaMoyl)phenyl)boronic acid |
1704069-22-6 | 95% | 1g |
$491.00 | 2024-04-20 | |
A2B Chem LLC | AF01636-250mg |
(3-((4-(trifluoroMethoxy)phenyl)carbaMoyl)phenyl)boronic acid |
1704069-22-6 | 95% | 250mg |
$251.00 | 2024-04-20 |
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Introduction to (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic Acid and Its Significance in Modern Chemical Biology
The compound with the CAS number 1704069-22-6 is a fascinating molecule known as (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid. This boronic acid derivative has garnered significant attention in the field of chemical biology due to its unique structural features and potential applications in drug discovery and molecular recognition. Boronic acids are well-known for their ability to form reversible bonds with diols, making them valuable tools in various biochemical processes. The presence of a trifluoromethoxy group in the phenyl ring adds an additional layer of functionality, enhancing the compound's reactivity and selectivity.
In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for therapeutic purposes. These compounds have shown promise in various applications, including protease inhibition, carbohydrate binding, and targeted drug delivery. The specific structure of (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid makes it particularly interesting for these applications. The carbamoyl group provides a site for further functionalization, while the boronic acid moiety allows for interactions with biological targets.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies. Boronic acids have been extensively studied for their ability to inhibit enzymes that are overexpressed in diseases such as cancer. For instance, the boronic acid derivative known as bortezomib, marketed as Velcade, has been successfully used to treat multiple myeloma by inhibiting the proteasome enzyme. The structural similarity between (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid and bortezomib suggests that it may also exhibit protease inhibitory activity.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of a trifluoromethoxy group into a molecule can significantly alter its pharmacokinetic properties, including bioavailability and metabolic stability. This modification has been shown to enhance the binding affinity and selectivity of drug candidates. In the case of (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, the trifluoromethoxy group may play a crucial role in optimizing its interactions with biological targets.
The compound's potential applications extend beyond protease inhibition. Boronic acids are also known to form stable complexes with carbohydrates, making them valuable tools in glycoscience research. The carbamoyl group in (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid provides a platform for further derivatization, allowing researchers to design molecules that can selectively bind to specific carbohydrate structures. This capability is particularly relevant in the development of vaccines and antiviral agents.
In addition to its biological applications, this compound has shown promise in materials science. Boronic acids can be used to create cross-linked polymers and hydrogels, which have potential uses in tissue engineering and drug delivery systems. The unique reactivity of boronic acids allows for the formation of dynamic covalent bonds, which can be tailored to specific needs. This property makes (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid a versatile building block for designing novel materials.
The synthesis of this compound involves several key steps that highlight its complexity and the expertise required to produce it on an industrial scale. The introduction of the trifluoromethoxy group requires careful handling of fluorinated reagents and conditions to ensure high yield and purity. Additionally, the formation of the boronic acid moiety necessitates precise control over reaction conditions to avoid unwanted side products.
Ongoing research continues to explore new applications for boronic acid derivatives like (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid. Advances in computational chemistry and high-throughput screening techniques are enabling researchers to rapidly identify new leads and optimize their properties. These tools are particularly valuable in identifying molecules that can interact with complex biological targets such as protein-protein interfaces.
The future prospects for this compound are promising, with potential applications ranging from targeted drug therapies to advanced materials. As our understanding of molecular interactions continues to grow, so too will the number of innovative uses for boronic acid derivatives like this one. The combination of its unique structural features and versatile reactivity makes it a valuable asset in both academic research and industrial development.
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